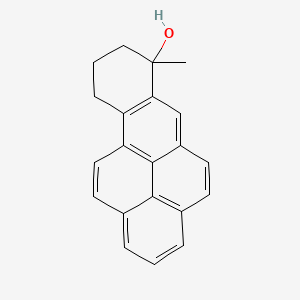
Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, 1,3,4-trichlorotetrahydro-6-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, 1,3,4-trichlorotetrahydro-6-(1-methylethyl)- is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, 1,3,4-trichlorotetrahydro-6-(1-methylethyl)- typically involves multi-step organic reactions. The starting materials are usually simple organic compounds that undergo a series of transformations, including cyclization, chlorination, and isopropylation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Safety measures are also important due to the potential hazards associated with handling chlorinated compounds and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, 1,3,4-trichlorotetrahydro-6-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, 1,3,4-trichlorotetrahydro-6-(1-methylethyl)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, 1,3,4-trichlorotetrahydro-6-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Imidazo(4,5-d)imidazole derivatives with different substituents.
- Other chlorinated imidazole compounds.
- Isopropyl-substituted heterocycles.
Uniqueness
The uniqueness of imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, 1,3,4-trichlorotetrahydro-6-(1-methylethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
3715-82-0 |
|---|---|
Molecular Formula |
C7H9Cl3N4O2 |
Molecular Weight |
287.5 g/mol |
IUPAC Name |
3,4,6-trichloro-1-propan-2-yl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione |
InChI |
InChI=1S/C7H9Cl3N4O2/c1-3(2)11-4-5(13(9)6(11)15)14(10)7(16)12(4)8/h3-5H,1-2H3 |
InChI Key |
SZLVQTTUNYSWGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2C(N(C1=O)Cl)N(C(=O)N2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


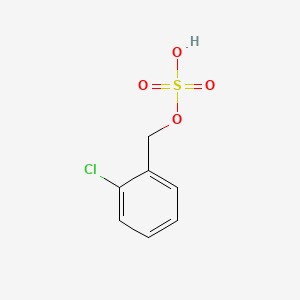
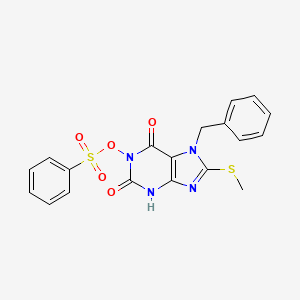
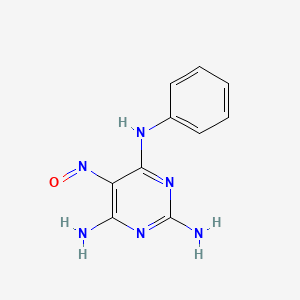

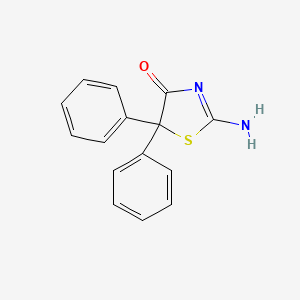
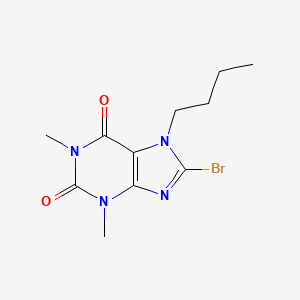
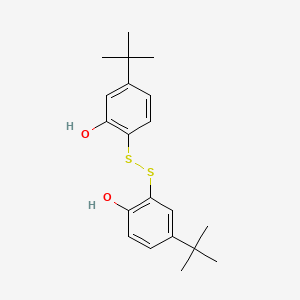
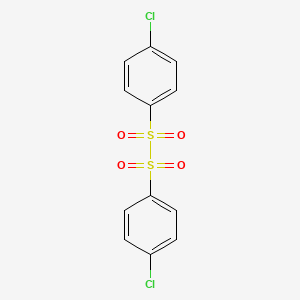
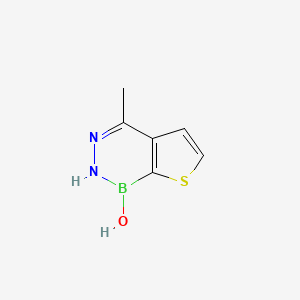
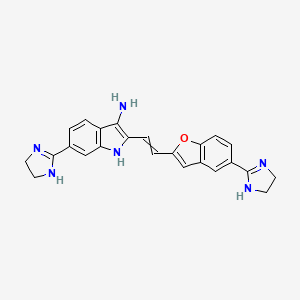
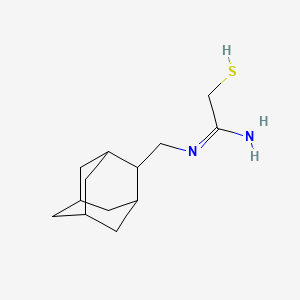
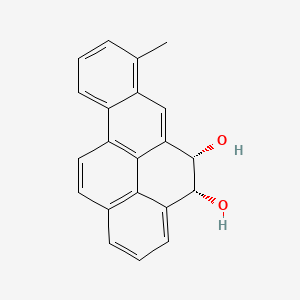
![3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-](/img/structure/B12800673.png)
